molecular formula C27H25N3O2 B2887243 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 848673-34-7

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2887243
CAS No.: 848673-34-7
M. Wt: 423.516
InChI Key: NFKNXSPEOXGMCU-DHZHZOJOSA-N
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Description

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-23-13-7-12-22(18-23)30-19-21(17-26(30)31)27-28-24-14-5-6-15-25(24)29(27)16-8-11-20-9-3-2-4-10-20/h2-15,18,21H,16-17,19H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKNXSPEOXGMCU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound featuring a unique structure that incorporates a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent. The presence of the cinnamyl group enhances its structural diversity and potential biological activities. This article explores the compound's biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound can be classified as a heterocyclic molecule due to the presence of nitrogen in its structure. Its chemical formula is C18H18N2OC_{18}H_{18}N_{2}O, and it exhibits significant potential in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Compounds with similar structural motifs to this compound often exhibit antimicrobial properties. Research has shown that benzimidazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, a study demonstrated that certain benzimidazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 250 μg/ml depending on the specific derivative tested .

Anticancer Activity

Benzimidazole derivatives have been recognized for their anticancer properties. The introduction of different substituents on the benzimidazole ring can enhance antiproliferative activity against various cancer cell lines. For example, modifications at specific positions on the benzimidazole scaffold have led to compounds with increased potency against breast and colon cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Key findings include:

Substituent Biological Activity Effectiveness
Methoxy groupEnhanced solubility and bioavailabilitySignificant improvement
Cinnamyl groupIncreased interaction with target enzymesPotent anticancer activity
Benzimidazole moietyBroad-spectrum antimicrobial effectsEffective against multiple pathogens

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity using the broth microdilution method. Compounds demonstrated varying degrees of effectiveness against S. aureus and E. coli, with some exhibiting MIC values lower than standard antibiotics .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that certain derivatives showed up to 80% inhibition of cell proliferation at low concentrations, highlighting their potential as anticancer agents .
  • Inflammatory Response Studies : Research indicated that specific modifications to the benzimidazole core led to significant reductions in pro-inflammatory cytokines in animal models, supporting their use in treating inflammatory conditions .

Scientific Research Applications

The chemical compound (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent, with a cinnamyl group that adds to its structural diversity. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its structure. Research indicates that compounds with similar structural motifs often exhibit diverse biological activities.

Potential applications

  • Scientific Research The compound is a versatile material used in scientific research.
  • Biological Activity Spectrum The biological activity spectrum can be predicted using computational methods like the PASS (Prediction of Activity Spectra for Substances) software, which analyzes structure-activity relationships based on known data from similar compounds.
  • Interaction Studies Interaction studies are crucial for understanding how this compound behaves in biological systems, and might include:
    • Binding assays to determine its affinity for specific biological targets.
    • Cellular assays to assess its effects on cell signaling pathways.
    • In vivo studies to evaluate its efficacy and safety in living organisms.

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